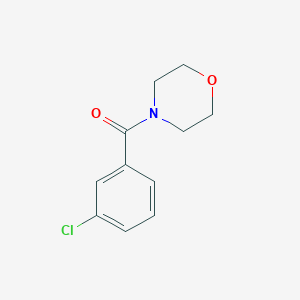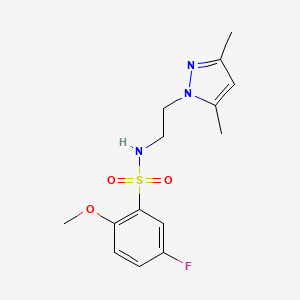
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of two novel Schiff-base ligands through the condensation between N-(2-aminoethyl)pyrazoles and 2-hydroxy-1-naphthaldehyde .Applications De Recherche Scientifique
Pharmaceutical Chemistry
Application Summary
This compound is utilized in the design and synthesis of new pharmaceutical agents due to its pyrazole core, which is known for varied biological activities.
Methods of Application
The compound is synthesized and then incorporated into potential drug candidates. Techniques like NMR and FT-IR spectroscopy are used for structural characterization .
Results
The synthesized compounds often exhibit significant biological activities, such as antibacterial and antifungal properties, which are quantified using assays to measure inhibition zones and MIC values.
Coordination Chemistry
Application Summary
It serves as a ligand in the formation of metal complexes, which have applications in catalysis and material science.
Methods of Application
Schiff-base ligands are synthesized from the compound and complexed with metals like copper(II). Analytical techniques include X-ray crystallography and thermal analysis .
Results
The resulting metal complexes are analyzed for their stability, electronic structure, and potential catalytic properties, often using computational methods like DFT calculations.
Material Science
Application Summary
In material science, derivatives of this compound are explored for their electronic and photoluminescent properties.
Methods of Application
The compound is used to synthesize materials that are then tested for fluorescence and conductivity. Methods include fluorescence spectroscopy and electrical resistivity measurements .
Results
Materials show promise in applications like OLEDs and sensors, with specific wavelengths of light emission and conductance values reported.
Biochemistry
Application Summary
The compound’s derivatives are investigated for their role in biological systems, particularly as enzyme inhibitors or probes.
Methods of Application
Biochemical assays are conducted to determine the interaction of the compound with biological molecules. Techniques include enzyme kinetics and binding studies .
Results
Data typically includes IC50 values or binding constants, indicating the efficacy of the compound in modulating biochemical pathways.
Analytical Chemistry
Application Summary
It’s used in the development of analytical reagents for the detection of metal ions or other analytes.
Methods of Application
The compound is employed in the synthesis of fluorescent probes, which are then used in titrations or spectroscopic analysis to detect specific ions .
Results
The sensitivity and selectivity of the probes are assessed, often leading to the development of novel sensors with parts-per-million detection limits.
Environmental Chemistry
Application Summary
Research into the environmental fate of this compound, including its degradation products and potential toxicity, is crucial.
Methods of Application
Studies involve simulating environmental conditions and analyzing the breakdown products using chromatography and mass spectrometry .
Results
Findings include half-life measurements and identification of degradation pathways, informing the environmental impact assessment of the compound.
This analysis provides a snapshot of the diverse applications of “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide” in various scientific fields, highlighting its versatility and importance in research.
Energetic Materials Chemistry
Application Summary
This compound is a precursor in the synthesis of energetic materials, which are substances that release energy rapidly when triggered.
Methods of Application
Derivatives of the compound are synthesized and tested for their potential as melt-castable explosives. The melting points and thermal stability are key parameters assessed .
Results
One of the synthesized compounds showed promising characteristics as a potential melt-castable explosive, with a suitable melting point and thermal stability.
Antileishmanial and Antimalarial Research
Application Summary
Hydrazine-coupled pyrazole derivatives of the compound exhibit potent antileishmanial and antimalarial activities.
Methods of Application
The derivatives are synthesized and their structures confirmed by techniques like FTIR and NMR. They are then evaluated in vitro against Leishmania species and in vivo against Plasmodium-infected mice .
Results
One derivative displayed superior antipromastigote activity, significantly more active than standard drugs, and other derivatives showed promising inhibition effects against Plasmodium berghei.
Oncological Research
Application Summary
The compound is used in the design of novel cytotoxic agents for cancer therapy.
Methods of Application
Novel derivatives are synthesized and characterized by various spectroscopic techniques. Their cytotoxicity is then assessed against cancer cell lines .
Results
The synthesized derivatives have shown potential as cytotoxic agents, indicating their applicability in cancer treatment research.
These applications demonstrate the compound’s potential in contributing to advancements across various scientific disciplines, from developing new pharmaceuticals to creating materials with unique properties for technological applications.
Catalysis in Polymer Chemistry
Application Summary
The compound is used in the synthesis of catalysts for ring-opening polymerization, particularly in the production of polylactides, which are biodegradable polymers.
Methods of Application
Complexes containing the compound are synthesized and used to catalyze the polymerization of lactide to produce polylactides with controlled properties .
Results
The catalysts have shown efficiency in producing polylactides with a high degree of stereocontrol, resulting in materials with specific mechanical and physical properties.
Development of Heat-Resistant Materials
Application Summary
Derivatives of the compound are investigated for their potential as components in thermally robust energetic materials.
Methods of Application
The compound is used to synthesize materials that are then subjected to thermal analysis to assess their stability and performance at high temperatures .
Results
Some derivatives have demonstrated excellent thermal stability, making them suitable for applications requiring materials that can withstand extreme heat.
Antitumor Activity Research
Application Summary
The compound is a precursor in the design of molecules with potential antitumor activities.
Methods of Application
Derivatives are synthesized and their cytotoxic effects against various cancer cell lines are evaluated .
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-10-8-11(2)18(17-10)7-6-16-22(19,20)14-9-12(15)4-5-13(14)21-3/h4-5,8-9,16H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZZIMXTLYMFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

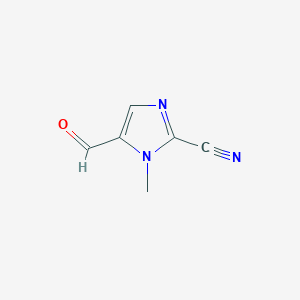
![4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2784948.png)
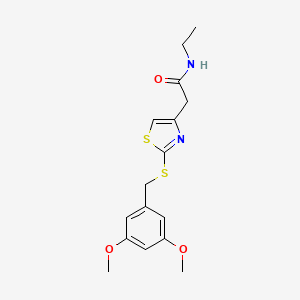
![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B2784950.png)
![8-Oxa-3-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2784951.png)
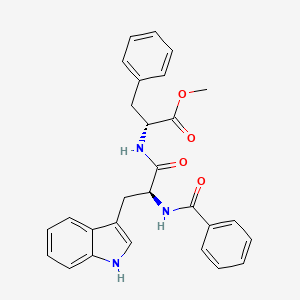
![tert-butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate](/img/structure/B2784955.png)
![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2784957.png)
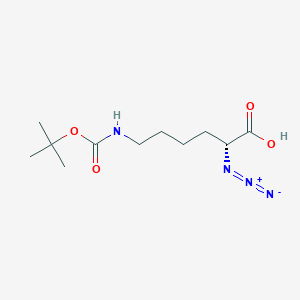
![2,5-Dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B2784959.png)
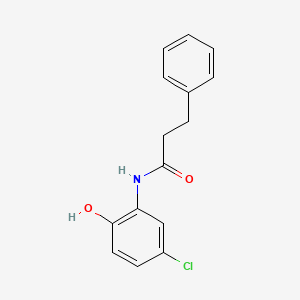
![9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784963.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
